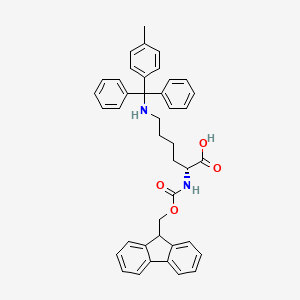

Fmoc-D-Lys(Mtt)-OH

Overview

Description

Fmoc-D-Lys(Mtt)-OH, also known as (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-{[(4-methylphenyl)diphenylmethyl]amino}hexanoic acid, is a derivative of lysine used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a 4-methyltrityl (Mtt) protecting group on the side chain. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

Fmoc-D-Lys(Mtt)-OH, also known as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acid sequences that are being synthesized .

Mode of Action

The compound acts as a protecting group in peptide synthesis . It protects the amino group of the lysine residue during the synthesis process, preventing unwanted side reactions . The Mtt group can be selectively removed under mild acidic conditions, allowing for orthogonal deprotection strategies in peptide synthesis .

Biochemical Pathways

This compound is involved in the biochemical pathway of solid-phase peptide synthesis (SPPS) . In this process, the compound is attached to a solid support, and the peptide chain is assembled by sequentially adding amino acids . The Fmoc group is removed, and the next amino acid, also protected by an Fmoc group, is added . This cycle is repeated until the desired peptide sequence is obtained .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the correct sequence . By protecting the amino group of the lysine residue, it ensures that the peptide chain grows in the desired manner .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as the choice of solvent, temperature, and the presence of other reagents can affect the efficiency of the synthesis .

Biochemical Analysis

Biochemical Properties

Fmoc-D-Lys(Mtt)-OH: plays a crucial role in biochemical reactions, particularly in the field of peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s primary function is to protect the amino group of lysine residues, preventing unwanted reactions during peptide chain elongation. This protection is achieved through the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group, which can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides. The Mtt (4-methyltrityl) group further protects the side chain of lysine, ensuring the integrity of the peptide structure .

Cellular Effects

This compound: influences various cellular processes, particularly in the context of peptide synthesis. It affects cell function by facilitating the production of synthetic peptides, which can be used to study cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amino groups during synthesis ensures the production of high-quality peptides, which can be used in various cellular assays to investigate biological processes .

Molecular Mechanism

The molecular mechanism of This compound involves its interaction with amino groups on lysine residues. The Fmoc group protects the amino group, preventing unwanted reactions during peptide synthesis. This protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under mild basic conditions. The Mtt group protects the side chain of lysine, ensuring the integrity of the peptide structure. The removal of the Fmoc and Mtt groups allows for the controlled synthesis of peptides, facilitating the study of various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time, particularly in terms of its stability and degradation. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Over time, the protective groups (Fmoc and Mtt) can be selectively removed, allowing for the controlled synthesis of peptides. Long-term studies have shown that the compound maintains its protective properties, ensuring the production of high-quality peptides for various assays .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound effectively protects amino groups during peptide synthesis, facilitating the production of high-quality peptides. At higher doses, there may be potential toxic or adverse effects, particularly if the protective groups are not adequately removed. Studies have shown that the compound is generally well-tolerated at standard dosages, but caution should be exercised when using higher concentrations .

Metabolic Pathways

This compound: is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes and cofactors involved in the formation of peptide bonds, facilitating the production of synthetic peptides. The Fmoc and Mtt groups protect the amino and side chain groups of lysine, ensuring the integrity of the peptide structure. These protective groups can be selectively removed, allowing for the controlled synthesis of peptides and the study of various metabolic processes .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s protective groups ensure its stability during transport, allowing for the controlled synthesis of peptides. The distribution of the compound within cells is influenced by factors such as pH and temperature, which can affect the stability of the protective groups .

Subcellular Localization

The subcellular localization of This compound is primarily determined by its protective groups, which direct the compound to specific compartments or organelles. The Fmoc and Mtt groups ensure the stability of the compound during transport, allowing for the controlled synthesis of peptides within specific cellular compartments. Post-translational modifications and targeting signals further influence the localization and activity of the compound, ensuring its effectiveness in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Lys(Mtt)-OH typically involves the protection of the amino and carboxyl groups of lysine. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The Mtt group is then added using 4-methyltrityl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Lys(Mtt)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mtt group can be removed using trifluoroacetic acid (TFA) in the presence of scavengers.

Coupling Reactions: The compound can participate in amide bond formation with other amino acids using coupling reagents like HBTU or DIC.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal; TFA for Mtt removal.

Coupling: HBTU, DIC, and bases like DIPEA.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions .

Scientific Research Applications

Chemistry

Fmoc-D-Lys(Mtt)-OH is extensively used in the synthesis of peptides and proteins. It allows for the incorporation of lysine residues with protected side chains, facilitating the synthesis of complex peptides .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine

This compound is used in the development of peptide-based vaccines and diagnostic tools. It is also employed in the synthesis of peptide hormones and other bioactive peptides .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials and hydrogels for various applications, including drug delivery and tissue engineering .

Comparison with Similar Compounds

Similar Compounds

Fmoc-Lys(Boc)-OH: Similar to Fmoc-D-Lys(Mtt)-OH but with a tert-butyloxycarbonyl (Boc) protecting group instead of Mtt.

Fmoc-Lys(ivDde)-OH: Uses an ivDde protecting group, which can be removed under milder conditions compared to Mtt.

Uniqueness

This compound is unique due to the presence of the Mtt protecting group, which offers selective deprotection under acidic conditions. This allows for greater control during peptide synthesis and the ability to introduce functional groups at specific positions .

Biological Activity

Fmoc-D-Lys(Mtt)-OH, or Nα-9-fluorenylmethoxycarbonyl-Nε-4-methyltrityl-lysine, is a derivative of lysine that has garnered attention in peptide synthesis and biological research due to its unique properties. This compound plays a significant role in solid-phase peptide synthesis (SPPS) and has been studied for its biological activities, particularly in relation to antimicrobial properties, drug delivery systems, and cellular uptake mechanisms.

This compound is characterized by its protective groups, which allow for selective modifications during peptide synthesis. The Fmoc group provides stability during the synthesis process, while the Mtt group protects the ε-amino group of lysine, enabling further functionalization without compromising the integrity of the peptide chain. The synthesis typically involves a two-step process that includes the protection of lysine followed by Fmoc derivatization, achieving an overall yield of approximately 42% .

Biological Activity

Antimicrobial Properties

Research indicates that peptides synthesized using this compound exhibit varying degrees of antimicrobial activity. For instance, studies on cathelicidin analogues incorporating this lysine derivative demonstrated enhanced stability and antimicrobial efficacy compared to their unmodified counterparts. The introduction of cyclic structures using this compound allowed for better interaction with microbial membranes, leading to increased potency against Gram-positive bacteria .

Cell-Penetrating Peptides (CPPs)

this compound has also been utilized in the development of cell-penetrating peptides designed to improve drug delivery systems. In a study focused on methotrexate (MTX) conjugates, peptides incorporating this compound showed improved intracellular uptake and cytotoxicity against drug-resistant cancer cells. The conjugates were able to overcome resistance mechanisms more effectively than free MTX, highlighting the potential of this lysine derivative in enhancing therapeutic efficacy .

Research Findings and Case Studies

The biological activity of this compound can be attributed to its ability to form stable interactions with cellular membranes and proteins. The structural conformation afforded by the protective groups allows for optimal binding to target sites within cells. Furthermore, the flexibility introduced by the Mtt group facilitates conformational changes necessary for effective membrane penetration and subsequent intracellular action.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H40N2O4/c1-29-23-25-32(26-24-29)41(30-14-4-2-5-15-30,31-16-6-3-7-17-31)42-27-13-12-22-38(39(44)45)43-40(46)47-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTNAIDIXCOZAJ-KXQOOQHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H40N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679796 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methylphenyl)(diphenyl)methyl]-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198544-94-4 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methylphenyl)(diphenyl)methyl]-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.